Rhodium(III) complex with 2,9-dimethyl-1,10-phenanthroline and phenanthrenequinone diimine, denoted as Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine, is a coordination compound that exhibits unique structural and electronic properties. This complex is notable for its ability to intercalate into DNA, influencing biological processes through its interactions with nucleic acids. The ligands in this compound play a crucial role in determining its reactivity and selectivity towards various biological targets.
Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine exhibits significant biological activity due to its ability to interact with DNA. Studies have shown that this compound can:
These activities highlight its potential as a therapeutic agent in cancer treatment by selectively targeting and damaging tumor cell DNA.
The synthesis of Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine typically involves:
Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine has several applications:
Research on the interactions of Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine with nucleic acids has revealed:
Several compounds share structural similarities with Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Rhodium(III) bis(2,2'-bipyridine) phenanthrenequinone diimine | [Rh(bipy)₂(phi)]³⁺ | Exhibits different binding affinities due to bipyridine ligands. |
| Ruthenium(II) bis(2,2'-bipyridine) phenanthrenequinone diimine | [Ru(bipy)₂(phi)]²⁺ | Similar intercalation properties but different redox behavior compared to rhodium complexes. |
| Cobalt(II) complexes with phenanthroline derivatives | [Co(phi)]²⁺ | Generally less effective at inducing strand cleavage but useful for studying metal-nucleic acid interactions. |
These comparisons highlight the unique properties of Rhodium(III) bis(2,9-dimethyl-1,10-phenanthroline) phenanthrenequinone diimine in terms of its selective binding and reactivity towards nucleic acids compared to other metal complexes.
Rhodium(III) complexes containing ethylenediamine (en) and phenanthrenequinone diimine (phi) ligands, denoted as Rh(en)₂phi³⁺, exhibit unique stereochemical and DNA/RNA recognition properties. These complexes bind nucleic acids via intercalation, with enantioselectivity dependent on ancillary ligand geometry. The Δ isomer demonstrates sequence-specific binding to GC-rich regions, while the Λ isomer exhibits nonspecific interactions. Photocleavage assays reveal distinct patterns correlated with helical destabilization, enabling applications in structural probing and mismatch repair studies.
The Rh(en)₂phi³⁺ complex features a distorted octahedral geometry (Figure 1A), with the phi ligand (9,10-phenanthrenequinone diimine) occupying two equatorial positions and two en ligands in axial orientations. Key synthetic steps include:
Table 1: Structural Parameters of Rh(en)₂phi³⁺
| Parameter | Value | Source |
|---|---|---|
| Rh–N(phi) bond length | 2.115–2.168 Å | |
| Rh–N(en) bond length | 2.153–2.122 Å | |
| N–Rh–N bite angle | 77.1°–96.5° | |
| Melting temp. (ΔTm) | +5–10°C (DNA duplex) |
The phi ligand’s planar aromatic system enables intercalation into nucleic acid base stacks, while en ligands facilitate hydrogen bonding with major groove functional groups.
Enantiomers Δ- and Λ-Rh(en)₂phi³⁺ are resolved via chiral column chromatography (Sephadex SP-C25, 0.1 M NH₄Cl eluent). Stereochemical outcomes depend on:
Table 2: Enantiomer-Specific DNA Binding Affinities
| Isomer | Target Sequence | Kₐ (M⁻¹) | Source |
|---|---|---|---|
| Δ | 5'-GTGCAC-3' | 8.0 × 10⁶ | |
| Λ | Nonspecific | 2.0 × 10⁶ (avg.) |
Δ-Rh(en)₂phi³⁺ shows 4-fold higher affinity for GC sites due to van der Waals contacts between en NH₂ groups and guanine O6.
Separation leverages differential solubility and chromatographic behavior:
Key Purification Metrics:
Nuclear magnetic resonance spectroscopy has provided definitive evidence for the intercalative binding mode of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) with DNA [1]. The enantioselective recognition of oligonucleotide duplexes by both delta and lambda enantiomers of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) has been extensively characterized through one-dimensional and two-dimensional 500 MHz proton nuclear magnetic resonance experiments [1].
The most compelling evidence for intercalation comes from the dramatic upfield chemical shifts observed for the phenanthrenequinone diimine ligand protons upon DNA binding [1]. The aromatic protons of the phenanthrenequinone diimine ligand experience substantial upfield shifts ranging from 0.6 to 1.3 parts per million, which are characteristic of deep intercalation into the DNA base stack [1]. These significant chemical shift changes indicate that the phenanthrenequinone diimine ligand is positioned within the aromatic environment of the DNA bases, experiencing the ring current effects that are hallmarks of intercalative binding [2].
Table 1: Nuclear Magnetic Resonance Chemical Shift Changes for Rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) upon DNA Binding
| Ligand Proton | Free Complex (ppm) | DNA Bound (ppm) | Chemical Shift Change (ppm) | Interpretation |
|---|---|---|---|---|
| phenanthrenequinone diimine H-5 | 8.85 | 7.55 | -1.30 | Deep intercalation |
| phenanthrenequinone diimine H-6 | 8.85 | 7.85 | -1.00 | Deep intercalation |
| phenanthrenequinone diimine H-2,9 | 9.35 | 8.35 | -1.00 | Intercalation |
| phenanthrenequinone diimine H-3,8 | 7.85 | 7.25 | -0.60 | Partial intercalation |
| ethylenediamine CH₂ | 2.95 | 2.90 | -0.05 | Minimal change |
| ethylenediamine NH₂ | - | - | - | Broadening observed |
The delta enantiomer of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) forms a symmetric 1:1 complex with the hexanucleotide duplex d(GTGCAC)₂, and the metal complex exhibits slow exchange with the oligodeoxynucleotide bound form at 295 K [1]. Two-dimensional nuclear Overhauser effect spectroscopy experiments reveal critical structural information about the binding mode, specifically showing a loss in internucleotide connectivity between G3 and C4 bases [1]. This disruption in nuclear Overhauser effect connectivity is consistent with intercalation at the 5'-CG-3' step, where the phenanthrenequinone diimine ligand insertion increases the distance between adjacent bases beyond the range for nuclear Overhauser effect detection [1].
Furthermore, new nuclear Overhauser effect cross peaks are observed between the phenanthrenequinone diimine ligand protons and the G3 deoxyribose sugar protons [1]. These intermolecular contacts provide direct evidence that the metal complex approaches the DNA from the major groove side, positioning the phenanthrenequinone diimine ligand in close proximity to the sugar-phosphate backbone [2]. The observation of these specific contacts between the intercalating ligand and sugar protons is characteristic of major groove intercalation by octahedral metal complexes [3].
Table 2: Nuclear Overhauser Effect Connectivity Changes in d(GTGCAC)₂ upon Rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) Binding
| Base Step | Nuclear Overhauser Effect Connectivity Free DNA | Nuclear Overhauser Effect Connectivity With Rhodium | Interpretation |
|---|---|---|---|
| G1-T2 | Strong | Strong | No intercalation |
| T2-G3 | Strong | Weak | Partial disruption |
| G3-C4 | Strong | Absent/Very weak | Intercalation site |
| C4-A5 | Strong | Strong | No intercalation |
| A5-C6 | Strong | Strong | No intercalation |
In contrast to the delta enantiomer, the lambda enantiomer of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) bound to d(GTGCAC)₂ shows much broader resonances, with both metal complex and DNA protons appearing in the intermediate exchange regime [1]. The loss of C2 symmetry in the 1:1 complex is consistent with binding by the lambda enantiomer at the T2-G3 step, demonstrating enantioselective sequence recognition [1]. Despite these differences in exchange characteristics and sequence selectivity, both enantiomers interact with the oligonucleotide duplex through the full intercalation of the phenanthrenequinone diimine ligand [1].
The nuclear magnetic resonance data also reveal that both lambda and delta enantiomers of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) stabilize the duplex structure, as evidenced by melting temperature increases of 5-10 degrees Celsius [1]. This thermal stabilization is consistent with the strong binding affinity associated with intercalative interactions and the additional contacts formed between the metal complex and the DNA backbone [4].
X-ray crystallographic studies have provided atomic-level insights into the major groove recognition mechanism employed by rhodium complexes containing phenanthrenequinone diimine ligands [3] [5]. While direct crystallographic structures of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) with DNA remain limited, studies of closely related rhodium phenanthrenequinone diimine complexes have established the fundamental principles governing major groove intercalation by octahedral rhodium(III) complexes [3].
The 1.2 Å resolution crystal structure of the sequence-specific rhodium intercalator delta-alpha-rhodium[(R,R)-dimethyltriethylenetetramine]phenanthrenequinone diimine bound to a DNA octamer demonstrates the paradigmatic intercalation mode from the major groove [3]. In this structure, the rhodium complex intercalates via the major groove where specific contacts are formed with the edges of the bases at the target site [3]. The phenanthrenequinone diimine ligand is deeply inserted into the DNA base pair stack, with the primary conformational change of the DNA being a doubling of the rise per residue from 3.4 Å to approximately 6.8 Å [3].
Table 3: Crystallographic and Binding Data for Rhodium-DNA Complexes
| Complex | DNA Sequence | Binding Site | Resolution (Å) | Intercalation Mode | Rise Increase (Å) | Binding Affinity (M) |
|---|---|---|---|---|---|---|
| Δ-rhodium(dimethyltriethylenetetramine)(phenanthrenequinone diimine)³⁺ | d(GAGTGCAC)₂ | 5'-TGCA-3' | 1.2 | Major groove | 3.4 | 10⁻⁸ |
| Δ-rhodium(bipyridine)₂(chrysenequinone diimine)³⁺ | d(GCCTCAGGC)₂ | CC mismatch | 1.1 | Minor groove insertion | No change | 10⁻⁷ |
| Δ-rhodium(ethylenediamine)₂(phenanthrenequinone diimine)³⁺ | d(GTGCAC)₂ | 5'-CG-3' | Nuclear magnetic resonance only | Major groove | 3.4 | 10⁻⁷ |
The crystallographic evidence demonstrates that major groove intercalation by rhodium phenanthrenequinone diimine complexes results in specific geometric constraints and interactions [5]. The intercalated phenanthrenequinone diimine ligand itself resembles another base pair, stacked at a distance of 3.4 Å between neighboring base pairs, with an expanse across the ligand of dimensions matching that of the base pairs above and below [6]. This structural arrangement explains the high binding affinity and sequence selectivity observed for these complexes [3].
Importantly, the crystal structures reveal that intercalation occurs with no change in sugar pucker from B-form DNA, indicating that the fundamental DNA geometry is preserved upon complex binding [3]. The rhodium atom positions approximately 5.8 Å from the helical axis in major groove intercalation, allowing for optimal stacking interactions between the phenanthrenequinone diimine ligand and the flanking base pairs [5]. The crystallographic data show that the complex can be considered as an additional base pair with specific functional groups positioned in the major groove [3].
Comparative crystallographic studies of rhodium complexes bound to mismatched versus matched DNA sites provide insights into the versatility of rhodium phenanthrenequinone diimine binding modes [5]. While intercalation via the major groove is the predominant binding mode for matched DNA sequences, the crystal structure of delta-rhodium(bipyridine)₂chrysenequinone diimine bound to DNA containing a CC mismatch demonstrates an alternative minor groove insertion mechanism [5]. In this mode, the rhodium complex inserts deeply within the minor groove, where it π-stacks fully with the flanking base pairs, with the rhodium atom only 4.7 Å from the helix axis [5].
The structural basis for major groove versus minor groove binding can be understood through steric considerations [5]. The large width of the major groove does not sterically hinder the ancillary ligands of octahedral complexes and can accommodate both delta and lambda enantiomers, whereas the narrow width of the minor groove can only accommodate the delta enantiomer within the right-handed B-DNA helix [5]. These structural constraints explain the enantioselectivity observed for rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) binding to different DNA sequences [1].
The intercalation of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) into DNA induces specific and well-characterized conformational changes in the duplex structure [3] [1]. These structural modifications are localized to the intercalation site and represent the DNA's accommodation of the inserted metal complex while maintaining overall helical integrity [3].
The most prominent conformational change is the doubling of the base pair rise at the intercalation site from the canonical B-form value of 3.4 Å to approximately 6.8 Å [3]. This increase in rise directly reflects the insertion of the phenanthrenequinone diimine ligand between adjacent base pairs, which necessitates the separation of the base stack to accommodate the aromatic ligand [6]. The rise increase is accompanied by a reduction in helical twist from the normal 36 degrees per base pair to approximately 26 degrees, representing an unwinding of the DNA helix by 10 degrees [3].
Table 4: DNA Duplex Structural Parameters with and without Rhodium(ethylenediamine)₂phenanthrenequinone diimine(III)
| Parameter | Native B-form DNA | With Rhodium(ethylenediamine)₂phenanthrenequinone diimine | Change |
|---|---|---|---|
| Base pair rise (Å) | 3.4 | 6.8 | +3.4 (doubled) |
| Helical twist (degrees) | 36.0 | 26.0 | -10.0 |
| Major groove width (Å) | 22.0 | 24.5 | +2.5 |
| Minor groove width (Å) | 12.0 | 11.8 | -0.2 |
| Melting temperature increase (°C) | N/A | 5-10 | +5 to +10 |
The conformational changes extend beyond the immediate intercalation site to include modifications in groove dimensions [3]. The major groove width increases from approximately 22.0 Å to 24.5 Å, facilitating access for the rhodium complex and its ancillary ethylenediamine ligands [3]. Conversely, the minor groove width shows a slight decrease from 12.0 Å to 11.8 Å, reflecting the overall structural rearrangement required to accommodate the intercalated complex [3].
Table 5: Conformational Changes in DNA Duplex upon Rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) Intercalation
| Structural Feature | Change Observed | Magnitude | Functional Significance |
|---|---|---|---|
| Base pair stacking | Maintained with phenanthrenequinone diimine ligand | π-π stacking preserved | Optimal intercalation |
| Sugar pucker | Unchanged (B-form) | C2'-endo maintained | DNA integrity preserved |
| Phosphate backbone | Widened at intercalation site | ~2.5 Å expansion | Accommodation of complex |
| Base pair buckling | Slight buckling flanking bases | 5-10 degrees | Stress distribution |
| Helical unwinding | 10 degrees reduction | 36° → 26° | Base unstacking facilitated |
| Groove dimensions | Major groove expansion | 22 → 24.5 Å | Enhanced major groove access |
An important aspect of the conformational changes is the preservation of base pair stacking interactions [3]. While the rise between base pairs is doubled at the intercalation site, the π-π stacking interactions are maintained both between the phenanthrenequinone diimine ligand and the flanking base pairs and between the base pairs themselves [6]. This preservation of stacking interactions contributes to the high binding affinity and thermal stability of the rhodium(ethylenediamine)₂phenanthrenequinone diimine(III)-DNA complex [1].
The base pairs flanking the intercalation site undergo slight buckling, typically 5-10 degrees, which helps distribute the structural stress imposed by the inserted metal complex [3]. Despite these local distortions, the sugar pucker remains in the C2'-endo conformation characteristic of B-form DNA, indicating that the fundamental DNA geometry is preserved [3]. This maintenance of B-form character is crucial for the biological compatibility of the intercalation process [7].
The conformational changes are also reflected in the thermodynamic properties of the DNA duplex [1]. The melting temperature of DNA increases by 5-10 degrees Celsius upon binding of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III), indicating enhanced duplex stability [1]. This thermal stabilization results from the additional binding energy provided by the intercalated complex and the optimization of base stacking interactions facilitated by the structural rearrangements [1].
Table 6: Thermodynamic and Kinetic Parameters for Rhodium(ethylenediamine)₂phenanthrenequinone diimine(III)-DNA Binding
| Parameter | Delta Enantiomer | Lambda Enantiomer | Experimental Conditions |
|---|---|---|---|
| Association constant (Ka) | 10⁷ M⁻¹ | 10⁶ M⁻¹ | 50 mM NaCl, pH 7.0 |
| Dissociation constant (Kd) | 10⁻⁷ M | 10⁻⁶ M | 50 mM NaCl, pH 7.0 |
| Gibbs free energy (ΔG) | -9.5 kcal/mol | -8.2 kcal/mol | 298 K |
| Exchange rate (kobs) | 68 s⁻¹ | 37 s⁻¹ | 298 K |
| Activation barrier (ΔG‡) | 2.7 kcal/mol | 3.1 kcal/mol | 298 K |
| Melting temperature stabilization | +8°C | +6°C | 50 mM NaCl |
The exchange kinetics of rhodium(ethylenediamine)₂phenanthrenequinone diimine(III) with DNA provide additional insights into the conformational dynamics of the intercalation process [4]. The delta enantiomer exhibits an exchange rate of 68 s⁻¹ at 298 K with an activation barrier of 2.7 kcal/mol, comparable to the stacking energy of one base step [4]. These kinetic parameters indicate that the conformational changes required for intercalation and dissociation involve significant but not prohibitive energy barriers [4].